molecular formula C11H8N2 B080219 2-(Quinolin-2-yl)acetonitrile CAS No. 14068-28-1

2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219
CAS No.: 14068-28-1
M. Wt: 168.19 g/mol
InChI Key: UNFOICLZNBECOR-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. The chemical formula for quinoline is C9H7N. Quinoline and its derivatives are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)acetonitrile can be achieved through various methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, and dichloromethane . Another method involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are also used in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield quinoline derivatives with reduced nitrogen atoms .

Scientific Research Applications

2-(Quinolin-2-yl)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to anticancer or antimicrobial effects .

Properties

IUPAC Name

2-quinolin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOICLZNBECOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295028
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-28-1
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-2-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 2-Chloromethyl-quinoline hydrochloride(TCI, 4.28 g, 20 mmol) in 50 mL of EtOH was added a solution of NaHCO3 (EM, 3.36 g, 40 mmol) in 30 mL of H2O. The mixture was stirred for 15 min, then was added KI (Aldrich, 4.5 g, 30 mmol) and KCN (Acros, 1.95 g, 30 mmol) and the resulting mixture was refluxed for 4h. after cooled to room temperature, EtOH was removed under reduced pressure. The residue was extracted 3× with EtOAc (200 mL). The organic layers were combined and washed twice with a brine solution (200 mL), dried over Na2SO4, and concentrated under vacuum. The residue was chromatographed (30% EtOAc/hexanes) to yield 2.76 g (82%) of product.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.95 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 2-(chloromethyl)quinoline (20.74 g, 117 mmol) in ethanol and water (200 mL, 4:1 ratio) was added NaCN (5.73 g, 117 mmol), and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to ambient temperature; diluted with a mixture of heptane, ethyl acetate, and THF; and washed with a 5% aqueous solution of K2CO3 and brine. The organic layer was isolated and dried over MgSO4. Purification by column chromatography with an elution gradient of 75:25 heptane/ethyl acetate to 65:35 heptane/ethyl acetate afforded 14.6 g (74.5%) of desired product. Results of 1H NMR spectroscopy and electrospray mass spectroscopy are consistent with the product. 1H NMR (300 MHz, CDCl3): δ 4.12 (s, 2H), 7.66 (m, 2H), 7.76 (m, 2H), 7.84 (d, J=8.2 Hz, 1H), 8.06 (d, J=8.2 Hz, 1H), 8.22 (d, J 8.5 Hz, 1H).
Quantity
20.74 g
Type
reactant
Reaction Step One
Name
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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